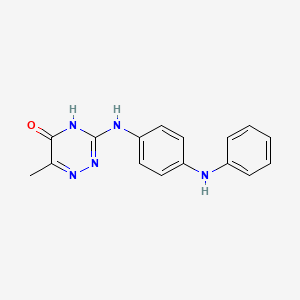
3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-3-{[4-(phenylamino)phenyl]amino}-1,2,4-triazin-5(4H)-one is a heterocyclic compound belonging to the triazine family. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a triazine ring substituted with methyl and phenylamino groups.
Métodos De Preparación
The synthesis of 6-methyl-3-{[4-(phenylamino)phenyl]amino}-1,2,4-triazin-5(4H)-one can be achieved through several synthetic routes. One common method involves the reaction of N-acetyl-benzylhydrazone with hydroxylamine in the presence of potassium hydroxide in pyridine . This reaction yields the desired triazine compound with high purity. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
6-methyl-3-{[4-(phenylamino)phenyl]amino}-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The triazine ring allows for substitution reactions, where different substituents can replace the existing groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-methyl-3-{[4-(phenylamino)phenyl]amino}-1,2,4-triazin-5(4H)-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-methyl-3-{[4-(phenylamino)phenyl]amino}-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it often inhibits photosynthetic electron transport in photosystem II, leading to the disruption of energy production in plants . This mechanism is particularly useful in its application as a herbicide. In medicinal applications, the compound’s mechanism of action may involve the inhibition of specific enzymes or receptors, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
6-methyl-3-{[4-(phenylamino)phenyl]amino}-1,2,4-triazin-5(4H)-one can be compared with other triazine derivatives such as:
4-amino-3-methyl-6-phenyl-1,2,4-triazin-5-one: Known for its use as a pesticide with similar biological activity.
2,4,6-tri{pyrazol-1-yl}-1,3,5-triazine: Exhibits unique coordination properties and is used in various catalytic applications.
The uniqueness of 6-methyl-3-{[4-(phenylamino)phenyl]amino}-1,2,4-triazin-5(4H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for diverse applications.
Propiedades
Fórmula molecular |
C16H15N5O |
|---|---|
Peso molecular |
293.32 g/mol |
Nombre IUPAC |
3-(4-anilinoanilino)-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H15N5O/c1-11-15(22)19-16(21-20-11)18-14-9-7-13(8-10-14)17-12-5-3-2-4-6-12/h2-10,17H,1H3,(H2,18,19,21,22) |
Clave InChI |
QVOKAEZHPGBOBO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(NC1=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,3'S,6S,6'S)-6,6'-((1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaene-1,18-diyl)bis(1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol)](/img/structure/B13826203.png)
![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide](/img/structure/B13826204.png)
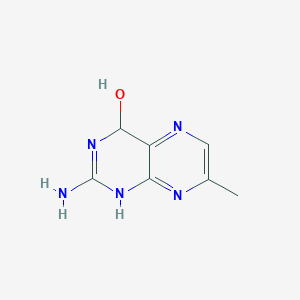
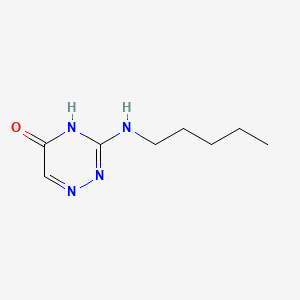
![(E)-4-(2-Hydroxy-5-methylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B13826215.png)
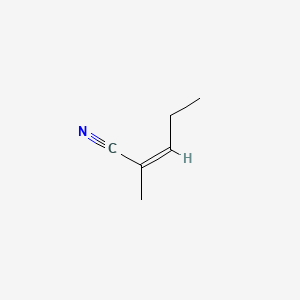
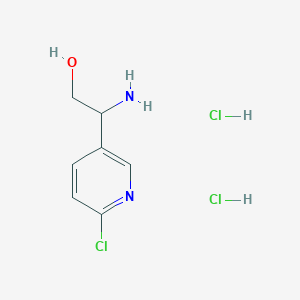

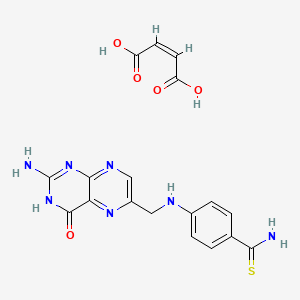
![N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide](/img/structure/B13826263.png)
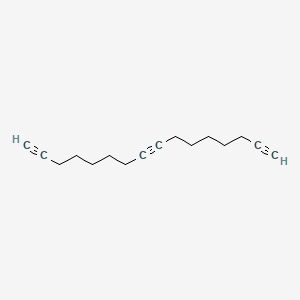
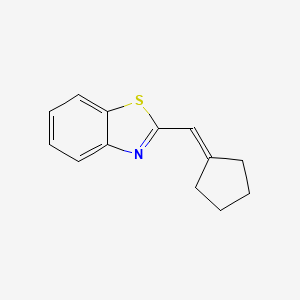
![9-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-amine](/img/structure/B13826277.png)
![sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate](/img/structure/B13826279.png)
